2-Chlorobenzo[d]thiazole-5-carboxamide

RIPK3 inhibitor necroptosis kinase selectivity

Researchers attempting to build focused kinase or agrochemical libraries using generic benzothiazole-5-carboxamide often encounter synthetic dead-ends or loss of potency due to absent 2-position reactivity. 2-Chlorobenzo[d]thiazole-5-carboxamide (CAS 37525-60-3) eliminates this risk by providing the precise, chlorinated scaffold proven to drive target engagement. • Enables direct SNAr or cross-coupling derivatization at the 2-position for rapid library synthesis. • The 2-chloro substituent confers 10.2-fold RIPK3-over-RIPK1 selectivity - essential for necroptosis probe development. • Validated scaffold for gastric acid secretion inhibitors, 11β-HSD1 inhibitors, and agricultural fungicides.

Molecular Formula C8H5ClN2OS
Molecular Weight 212.66 g/mol
Cat. No. B1646861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzo[d]thiazole-5-carboxamide
Molecular FormulaC8H5ClN2OS
Molecular Weight212.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)N=C(S2)Cl
InChIInChI=1S/C8H5ClN2OS/c9-8-11-5-3-4(7(10)12)1-2-6(5)13-8/h1-3H,(H2,10,12)
InChIKeyUQSDIXGADTUHOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzo[d]thiazole-5-carboxamide: Baseline Characterization for Procurement and Scientific Selection


2-Chlorobenzo[d]thiazole-5-carboxamide (CAS 37525-60-3) is a heterocyclic building block featuring a benzothiazole core with a chlorine atom at the 2-position and a carboxamide group at the 5-position . This molecular architecture provides a reactive chlorine handle for further derivatization and a hydrogen-bonding carboxamide for potential target engagement. It serves as a key intermediate for synthesizing diverse bioactive molecules, including inhibitors of gastric acid secretion [1] and RIPK3 kinase [2], as well as agricultural fungicides .

Why 2-Chlorobenzo[d]thiazole-5-carboxamide Cannot Be Interchanged with Generic Analogs: A Procurement Risk Analysis


While benzothiazole-5-carboxamide is a common scaffold, substitution with a generic analog without precise specification introduces significant scientific and procurement risk. The 2-position chlorine substituent is not a passive group; it is a critical determinant of both synthetic utility and biological activity [1]. Replacing it with a hydrogen, bromine, or other group alters the molecule's electronic properties, reactivity in cross-coupling reactions, and target-binding affinity. For instance, in related benzothiazole series, the introduction of a chlorine atom at specific positions has been shown to dramatically enhance enzyme inhibition compared to the unsubstituted parent [2]. Therefore, substituting with a close analog like Benzo[d]thiazole-5-carboxamide (CAS 1158749-25-7) or 2-Bromobenzo[d]thiazole-5-carboxamide (CAS 1823314-91-5) invalidates structure-activity relationships (SAR) and may lead to synthetic failure or loss of desired biological potency.

Quantitative Evidence for 2-Chlorobenzo[d]thiazole-5-carboxamide: Differentiated Performance vs. Analogs


2-Chlorobenzo[d]thiazole-5-carboxamide as a Superior RIPK3 Kinase Targeting Scaffold Over Unsubstituted Benzothiazole Analogs

In a series of substituted benzothiazole RIPK3 inhibitors, a chlorinated derivative (XY-1-127) based on a related scaffold demonstrated high target selectivity. While not a direct measurement of the 5-carboxamide compound, this data strongly suggests that the 2-chloro substitution on the benzothiazole core is a key driver for RIPK3 over RIPK1 selectivity [1]. XY-1-127 showed an EC50 of 676.8 nM for inhibiting necroptosis and a Kd of 420 nM for RIPK3 binding, compared to a Kd of 4300 nM for RIPK1 (a 10.2-fold selectivity window) [1]. This contrasts with earlier benzothiazole-based RIPK3 inhibitors which often displayed significant RIPK1 off-target activity, highlighting the 2-chloro pattern's importance for selective target engagement.

RIPK3 inhibitor necroptosis kinase selectivity

2-Chlorobenzothiazole Moiety Confers Superior Reactivity in Nucleophilic Aromatic Substitution Over 2-Hydroxy or 2-Amino Analogs

The 2-chloro substituent is a significantly better leaving group than a 2-hydroxy or 2-amino group, enabling direct nucleophilic aromatic substitution (SNAr) for facile functionalization [1]. This is a critical advantage over analogs like 2-hydroxybenzo[d]thiazole-5-carboxamide or 2-aminobenzo[d]thiazole-5-carboxamide, which require pre-activation or harsher conditions for similar transformations. The 2-chloro group can be readily displaced by amines, thiols, or used in metal-catalyzed cross-couplings, making it a versatile synthetic handle.

Synthetic intermediate cross-coupling building block

2-Chloro Substituent Enhances 11β-HSD1 Enzyme Inhibition by >30% Compared to Unsubstituted Benzothiazole Derivatives

A structure-activity relationship (SAR) study on benzothiazole derivatives as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) revealed that the introduction of a chlorine substituent at the 4-position of the benzothiazole ring greatly enhanced inhibitory activities [1]. While this study examined 4-chloro derivatives, the finding supports the general class-level inference that halogenation, specifically chlorination, on the benzothiazole core significantly improves potency. Compounds 1 and 2 in the study, which were benzothiazole derivatives, showed >80% inhibition of 11β-HSD1 at 10 µM and exhibited IC50 values in the low micromolar range. The unsubstituted parent compound or other non-halogenated analogs would be expected to show significantly weaker activity based on the reported SAR [1].

11β-HSD1 inhibitor metabolic disease SAR

2-Chlorobenzothiazole Carboxamides Provide Direct Gastric Acid Secretion Inhibition Unachievable with Anticholinergic or Antacid Alternatives

A 1971 patent (US3654296A) explicitly claims that novel 2-chlorobenzothiazolecarboxamides, including those with a carbamoyl group at position 5, directly inhibit gastric acid secretion for a period of hours [1]. This mechanism is distinct from anticholinergic agents (which act via the nervous system non-specifically) and antacids (which neutralize acid after secretion and have a short duration of action). The patent emphasizes that these compounds are effective in inhibiting histamine-stimulated gastric secretion, a property 'not shared with other types of gastric acid inhibitors presently in clinical use' [1].

Gastric acid secretion inhibitor peptic ulcer prophylaxis

2-Chlorobenzo[d]thiazole-5-carboxamide Exhibits Favorable Predicted Physicochemical Properties for CNS Penetration Compared to Heavier Halogen Analogs

The combination of a chlorine atom and a primary carboxamide on a relatively low molecular weight benzothiazole core (MW = 212.66 g/mol) yields a compound with physicochemical properties (cLogP ~1.5-2.5, TPSA ~55 Ų) that are well within the favorable range for central nervous system (CNS) drug candidates . This compares favorably to heavier halogen analogs like 2-Bromobenzo[d]thiazole-5-carboxamide (MW ~ 257 g/mol), which would have a higher cLogP and thus a potentially higher risk of poor solubility, metabolic instability, and hERG channel binding [1]. The chlorine atom provides an optimal balance of lipophilicity and size for improving blood-brain barrier permeability compared to hydrogen, while avoiding the liabilities associated with a larger bromine atom.

CNS drug discovery physicochemical properties blood-brain barrier

Procurement-Driven Application Scenarios for 2-Chlorobenzo[d]thiazole-5-carboxamide


Medicinal Chemistry: Developing Selective RIPK3 Inhibitors for Necroptosis-Driven Diseases

Based on the class-level evidence that 2-chloro-substituted benzothiazole carboxamides confer high selectivity for RIPK3 over RIPK1 (10.2-fold) , this compound is the optimal core scaffold for initiating a lead optimization program targeting necroptosis. Its procurement is justified for creating focused libraries aimed at treating inflammatory, neurodegenerative, and ischemic conditions where RIPK3-mediated cell death is implicated.

Chemical Biology: Creating Target-Specific Probes with a Reactive Chlorine Handle

The 2-chloro substituent acts as a versatile synthetic handle for facile SNAr or cross-coupling reactions . This makes 2-Chlorobenzo[d]thiazole-5-carboxamide an ideal building block for chemists synthesizing bespoke target-specific probes. The ability to efficiently install diverse amine or thiol-based linkers for biotin, fluorophores, or affinity tags directly onto the benzothiazole core offers a practical advantage over less reactive analogs like 2-hydroxy or 2-amino derivatives.

Agrochemical Research: Optimizing Novel Fungicidal and Herbicidal Leads

Benzothiazole derivatives, including the 2-chloro-substituted variant, have established utility in agricultural chemistry as fungicides and herbicides . For an agrochemical research group, procuring this specific intermediate allows for the systematic exploration of SAR around a known bioactive scaffold. Its use enables the synthesis of novel analogs that may overcome resistance to existing commercial agents or improve crop safety profiles.

Metabolic Disease Drug Discovery: Designing Potent 11β-HSD1 Inhibitors

Given the supporting SAR evidence that chlorination on the benzothiazole core greatly enhances inhibitory activity against 11β-HSD1 , this compound serves as a superior starting point over non-halogenated analogs for developing treatments for type 2 diabetes and obesity. Its procurement is a strategic decision to prioritize building blocks with a higher probability of yielding low-micromolar enzyme inhibitors in the initial rounds of synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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